The Chemical Architecture of Ectoine: A Technical Guide
The Chemical Architecture of Ectoine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectoine, a cyclic amino acid derivative, is a small organic molecule that has garnered significant attention in various scientific and industrial fields.[1][2][3] Initially discovered in halophilic bacteria, ectoine serves as a compatible solute, protecting cells from extreme osmotic stress, temperature fluctuations, and UV radiation.[1][] Its remarkable protective and stabilizing properties have led to its use in cosmetics, and it is under investigation for various therapeutic applications.[][5] This technical guide provides an in-depth exploration of the chemical structure of ectoine, detailing the experimental methodologies employed for its elucidation and presenting key quantitative data.
Chemical Structure of Ectoine
Ectoine is chemically known as (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid.[5][6][7] It is a heterocyclic compound derived from the formal condensation of (2S)-2,4-diaminobutanoic acid with acetic acid.[2][8] In aqueous solutions at neutral pH, ectoine exists as a zwitterion, with a negatively charged carboxyl group and a positive charge delocalized within the pyrimidine ring.[9]
The core structure of ectoine consists of a six-membered tetrahydropyrimidine ring. This ring is substituted with a methyl group at the C2 position and a carboxylic acid group at the C4 position, which possesses (S)-stereochemistry. The presence of both a basic amidine functional group within the ring and an acidic carboxylic acid group confers its zwitterionic properties.
Molecular Formula and Weight
The molecular formula of ectoine is C₆H₁₀N₂O₂.[5][6][8][10][11] This composition gives it a molecular weight of approximately 142.16 g/mol .[6][8]
| Property | Value | Source |
| IUPAC Name | (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid | [5][6][7] |
| Molecular Formula | C₆H₁₀N₂O₂ | [5][6][8][10][11] |
| Molecular Weight | 142.16 g/mol | [6][8] |
| CAS Number | 96702-03-3 | [6][8][11] |
| Canonical SMILES | CC1=NCC--INVALID-LINK--C(=O)O | [8][10] |
| InChI | InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | [8][10] |
| InChI Key | WQXNXVUDBPYKBA-YFKPBYRVSA-N | [8][10] |
Experimental Elucidation of Ectoine's Structure
The determination of ectoine's chemical structure has been accomplished through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the overall molecular geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a pivotal technique in confirming the structure of ectoine. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of ectoine typically exhibits distinct signals for the methyl protons, the methylene protons of the tetrahydropyrimidine ring, and the methine proton at the chiral center. For instance, a triplet peak observed around 4.710 ppm can be attributed to a methylene group (-CH2-), while multiplets in the range of 2.086 to 1.984 ppm are assigned to other methylene groups in the side chain.[12]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon skeleton. Signals corresponding to the carboxyl carbon, the carbons of the tetrahydropyrimidine ring, and the methyl carbon are observed at characteristic chemical shifts.[13] For example, signals at δC 161.67 (C-CH₃) and 175.99 (C=O) in the ¹³C spectrum confirm the presence of a carboxyl group.[13]
Mass Spectrometry (MS)
Mass spectrometry techniques are employed to determine the molecular weight of ectoine and to gain insights into its fragmentation patterns, which further corroborates its structure.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of ectoine typically shows a pseudo-molecular ion at m/z 143 [M+H]⁺ in positive ion mode.[14] Tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal characteristic fragment ions. A major fragment is often observed at m/z 97, resulting from the cleavage of the carbonyl position in the C4 side chain.[15][16]
Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS has also been used to identify the molecular mass of ectoine. The mass spectra of purified ectoine show a signal at m/z 143.1.[17]
X-ray Crystallography
While the structure of ectoine itself has been primarily elucidated by spectroscopic methods, X-ray crystallography has been instrumental in studying the enzymes involved in its biosynthesis and modification. For example, the crystal structures of ectoine synthase (EctC) and ectoine hydroxylase (EctD) have been determined, providing detailed insights into their active sites and catalytic mechanisms.[18][19][20][21][22][23] These studies indirectly support the established structure of ectoine as the substrate for these enzymes.
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the determination of Ectoine's chemical structure.
Caption: Experimental workflow for the structural elucidation of Ectoine.
Biosynthesis of Ectoine
The biosynthesis of ectoine from aspartate-β-semialdehyde is a three-step enzymatic process.[24] This pathway involves the sequential action of three enzymes encoded by the ectA, ectB, and ectC genes.[2][25]
-
L-2,4-diaminobutyrate transaminase (EctB): Catalyzes the formation of L-2,4-diaminobutyric acid from L-aspartate-β-semialdehyde.[7]
-
L-2,4-diaminobutyrate Nγ-acetyltransferase (EctA): Acetylates the γ-amino group of L-2,4-diaminobutyric acid to form Nγ-acetyl-L-2,4-diaminobutyric acid.[22]
-
Ectoine synthase (EctC): Catalyzes the cyclization of Nγ-acetyl-L-2,4-diaminobutyric acid to produce ectoine.[20][23][24]
Conclusion
The chemical structure of ectoine, (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, is well-established through a combination of powerful analytical techniques. Its unique cyclic and zwitterionic nature is fundamental to its function as a potent osmoprotectant and stabilizer. A thorough understanding of its structure is crucial for the ongoing research into its diverse applications in biotechnology, pharmacology, and cosmetics. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and professionals working with this remarkable molecule.
References
- 1. Ectoine - Wikipedia [en.wikipedia.org]
- 2. Ectoine | 96702-03-3 [chemicalbook.com]
- 3. Ectoine = 95.0 HPLC 96702-03-3 [sigmaaldrich.com]
- 5. specialchem.com [specialchem.com]
- 6. scbt.com [scbt.com]
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- 8. Ectoine | C6H10N2O2 | CID 126041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - Ectoine (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 11. zanchengsynbio.com [zanchengsynbio.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Crystal Structure of the Ectoine Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 5-Hydroxyectoine from Ectoine: Crystal Structure of the Non-Heme Iron(II) and 2-Oxoglutarate-Dependent Dioxygenase EctD | PLOS One [journals.plos.org]
- 20. Overproduction, crystallization and X-ray diffraction data analysis of ectoine synthase from the cold-adapted marine bacterium Sphingopyxis alaskensis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structure of the ectoine hydroxylase, a snapshot of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The ups and downs of ectoine: structural enzymology of a ... [degruyterbrill.com]
- 23. Overproduction, crystallization and X-ray diffraction data analysis of ectoine synthase from the cold-adapted marine bacterium Sphingopyxis alaskensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A blueprint of ectoine metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Uptake of the Compatible Solutes Ectoine and 5-Hydroxyectoine by Streptomyces coelicolor A3(2) in Response to Salt and Heat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
